6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by its fused ring structure, which includes both a triazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, substitution, and condensation reactions. It is highly electrophilic, making it reactive towards nucleophiles such as indoles and 1,3-dicarbonyl compounds .
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with indoles and 1,3-dicarbonyl compounds under mild conditions without the need for a base.
Oxidative Cyclization: Using oxidizers like NaOCl, Pb(OAc)4, or MnO2 for the cyclization of N-(2-pyridyl)amidines.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Material Science: Used in the development of light-emitting materials for OLED devices.
Biological Research: Exhibits various biological activities, including acting as RORγt inverse agonists.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating inflammatory and proliferative diseases .
Comparison with Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: Known for its high thermal stability and use in the synthesis of high-energy materials.
4,6-Dinitrobenzotriazoles: Structural isomers with similar energetic properties.
Uniqueness: 6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to act as a versatile scaffold for drug development and material science applications highlights its significance in various fields.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)8-9-5-10-11(8)4-6/h3-5H,1-2H3 |
InChI Key |
FMDMXXHCKUMJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)C |
Origin of Product |
United States |
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